REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][N:5]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:6](=[O:8])[CH:7]=1.[CH3:15][Si](C)(C)N[Si](C)(C)C.[Li].CI>O1CCCC1>[CH3:1][C:2]1[CH:3]=[N:4][N:5]([CH:9]([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:6](=[O:8])[CH:7]=1 |f:1.2,^1:23|
|
Name
|
|
Quantity
|
0.132 g
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Type
|
reactant
|
Smiles
|
CC=1C=NN(C(C1)=O)CC(=O)OCC
|
Name
|
|
Quantity
|
0.74 mL
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Type
|
reactant
|
Smiles
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C[Si](N[Si](C)(C)C)(C)C.[Li]
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Name
|
|
Quantity
|
4 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.046 mL
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Type
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reactant
|
Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at −78° C. for 15 min
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After being stirred at −78° C. for 2 h
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Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
to warm to ambient temperature over 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
Removal of the volatiles in vacuo
|
Type
|
CUSTOM
|
Details
|
followed by purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NN(C(C1)=O)C(C(=O)OCC)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |